molecular formula C12H6BrCl2NO B13985678 (5-Bromopyridin-2-yl)-(3,5-dichlorophenyl)methanone CAS No. 920032-86-6

(5-Bromopyridin-2-yl)-(3,5-dichlorophenyl)methanone

Cat. No.: B13985678
CAS No.: 920032-86-6
M. Wt: 330.99 g/mol
InChI Key: HLGWCNBDVOUDLE-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)-(3,5-dichlorophenyl)methanone is a diaryl methanone derivative featuring two aromatic rings: a 5-bromopyridin-2-yl group and a 3,5-dichlorophenyl group. The pyridine ring is substituted with bromine at the 5-position, while the phenyl ring is symmetrically substituted with chlorine atoms at the 3 and 5 positions. This combination of electron-withdrawing halogens (Br, Cl) imparts distinct electronic and steric properties to the molecule.

Properties

CAS No.

920032-86-6

Molecular Formula

C12H6BrCl2NO

Molecular Weight

330.99 g/mol

IUPAC Name

(5-bromopyridin-2-yl)-(3,5-dichlorophenyl)methanone

InChI

InChI=1S/C12H6BrCl2NO/c13-8-1-2-11(16-6-8)12(17)7-3-9(14)5-10(15)4-7/h1-6H

InChI Key

HLGWCNBDVOUDLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)-(3,5-dichlorophenyl)methanone typically involves the reaction of 5-bromopyridine with 3,5-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)-(3,5-dichlorophenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

(5-Bromopyridin-2-yl)-(3,5-dichlorophenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)-(3,5-dichlorophenyl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated pyridine and dichlorophenyl groups. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound belongs to the diaryl methanone family, which includes derivatives with varying aryl groups and substituents. Below is a structural comparison with key analogs:

Compound Name Aryl Group 1 Aryl Group 2 Key Substituents
Target Compound 5-Bromopyridin-2-yl 3,5-Dichlorophenyl Br (pyridine), Cl (phenyl, 3,5-positions)
(4-Fluorophenyl)[5-substituted]methanone 4-Fluorophenyl Varied substituents F (phenyl)
(3,5-Dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone 3,5-Dichlorophenyl 3-(1,3-Dioxolan-2-yl)phenyl Cl (phenyl, 3,5-positions), dioxolane (electron-donating)
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone 4-Chloro-3,5-dimethylpyrazole p-Tolyl Cl, methyl groups (pyrazole), methyl (toluene)

Key Observations:

  • The 3,5-dichlorophenyl group provides stronger electron-withdrawing effects than monosubstituted halogens.
  • Functional Group Diversity: The dioxolane group in the compound from introduces an electron-donating moiety, contrasting with the electron-withdrawing Cl/Br in the target compound. This difference may influence solubility and reactivity .

Electronic and Physicochemical Properties

The electronic properties of diaryl methanones are highly dependent on substituent effects. Density Functional Theory (DFT) studies on related compounds (e.g., pyrazole- and pyridinone-based methanones) reveal that halogen substituents significantly alter molecular electrostatic potentials (MEPs) and charge distribution .

Property Target Compound (4-Fluorophenyl)methanone (3,5-Dichlorophenyl)-dioxolane Methanone
Electron-Withdrawing Effects Strong (Br, Cl) Moderate (F) Mixed (Cl EWG, dioxolane EDG)
Predicted NLO Activity High (polarizable Br) Moderate Low (dioxolane reduces asymmetry)
Lipophilicity (LogP) Higher (Br/Cl) Lower (F) Moderate (dioxolane increases hydrophilicity)

Theoretical Insights:

  • The target compound’s bromine and chlorine substituents likely enhance hyperpolarizability (a key NLO metric) compared to fluorine analogs due to greater electron delocalization .
  • The dioxolane-containing methanone may exhibit lower thermal stability due to the labile oxygen-containing ring, whereas halogenated analogs are more robust .

Biological Activity

(5-Bromopyridin-2-yl)-(3,5-dichlorophenyl)methanone, also known by its CAS number 920032-86-6, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₆BrCl₂N₃O
  • Molecular Weight : 330.99 g/mol
  • LogP : 4.38 (indicating lipophilicity)

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. It has been studied for its potential as an inhibitor of certain kinases involved in disease processes, particularly in cancer and parasitic infections.

Kinase Inhibition

Recent studies have identified the role of kinases like PfGSK3 and PfPK6 in the life cycle of malaria parasites. Compounds similar to this compound have shown promising inhibitory effects on these kinases, suggesting a pathway for antimalarial drug development .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and U-937 .
Antimalarial Potential inhibitor of plasmodial kinases with implications for treating malaria .
Allosteric Modulation May act as an allosteric modulator at adenosine receptors, influencing various signaling pathways .

Anticancer Studies

A study evaluating novel derivatives related to this compound demonstrated significant cytotoxicity against human leukemia cell lines. The IC₅₀ values for certain derivatives were found to be lower than those of established chemotherapeutics like doxorubicin, indicating a strong potential for further development .

Antimalarial Activity

In vitro assays have shown that compounds structurally related to this compound inhibit the growth of Plasmodium falciparum with IC₅₀ values in the nanomolar range. This suggests that targeting kinases involved in the malaria life cycle could be a viable strategy for new antimalarial therapies .

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